BenchChemオンラインストアへようこそ!

1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine (CAS 1226456-57-0; PubChem CID 49677452; molecular formula C₁₂H₁₇N₃O₄S₂; molecular weight 331.4 g/mol) is a fully substituted, N,N′-bis-sulfonyl piperazine derivative containing one cyclopropanesulfonyl group and one pyridine-3-sulfonyl group. It belongs to the broader class of disulfonylpiperazines, which are widely employed as synthetic intermediates and fragment-like scaffolds in medicinal chemistry.

Molecular Formula C12H17N3O4S2
Molecular Weight 331.41
CAS No. 1226456-57-0
Cat. No. B2553782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine
CAS1226456-57-0
Molecular FormulaC12H17N3O4S2
Molecular Weight331.41
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C12H17N3O4S2/c16-20(17,11-3-4-11)14-6-8-15(9-7-14)21(18,19)12-2-1-5-13-10-12/h1-2,5,10-11H,3-4,6-9H2
InChIKeyYCPDUFILPPROMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine (CAS 1226456-57-0): A Chemically Defined Bis-sulfonyl Piperazine Building Block for Structure-Activity Relationship Studies


1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine (CAS 1226456-57-0; PubChem CID 49677452; molecular formula C₁₂H₁₇N₃O₄S₂; molecular weight 331.4 g/mol) is a fully substituted, N,N′-bis-sulfonyl piperazine derivative containing one cyclopropanesulfonyl group and one pyridine-3-sulfonyl group [1]. It belongs to the broader class of disulfonylpiperazines, which are widely employed as synthetic intermediates and fragment-like scaffolds in medicinal chemistry [2]. Unlike its most common monosubstituted analogs—1-(pyridine-3-sulfonyl)piperazine and 1-(cyclopropanesulfonyl)piperazine—this compound lacks any N–H hydrogen bond donor, which fundamentally alters its hydrogen-bonding capacity, polarity, and pharmacokinetic profile relative to singly sulfonylated piperazines [1][3].

Why 1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine Cannot Be Replaced by Simpler Mono-sulfonyl Piperazine Analogs in Lead Optimization


Mono-sulfonyl piperazines such as 1-(pyridine-3-sulfonyl)piperazine or 1-(cyclopropanesulfonyl)piperazine each possess a single ionizable N–H proton (HBD = 1) and moderate topological polar surface areas (57.8–70.7 Ų) [1][2]. These features produce substantially different solubility/permeability trade-offs compared to the target bis-sulfonyl compound, which has zero hydrogen bond donors, a tPSA of 104 Ų, and an XLogP3 of –0.4 [3]. In target-agnostic screening campaigns, the additional sulfonyl group directly impacts molecular recognition: the pyridine-3-sulfonyl moiety can engage in distinct π-stacking and metal-chelating interactions, while the cyclopropanesulfonyl group contributes a spatially constrained, high-fraction-sp³ lipophilic surface that is absent in all-pyridyl or all-alkyl monosubstituted analogs. The quantitative evidence presented below demonstrates that procurement decisions based on assumed in-class interchangeability are chemically unfounded.

Quantitative Differentiation of 1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine vs. Closest Mono-sulfonyl and Bis-sulfonyl Analogs


Zero Hydrogen Bond Donors: A Definitive Physicochemical Differentiation from All Common Mono-sulfonyl Piperazine Analogs

The target compound is the only fully N,N′-disubstituted member in its immediate analog series carrying zero hydrogen bond donors (HBD = 0), compared with HBD = 1 for both 1-(pyridine-3-sulfonyl)piperazine (CID 22309089) and 1-(cyclopropanesulfonyl)piperazine (CID 45496790) [1][2]. This difference, combined with a topological polar surface area of 104 Ų (vs. 70.7 Ų and 57.8 Ų for the two monosulfonyl analogs, respectively) and an intermediate XLogP3 of –0.4 (vs. –0.7 and –0.6), places the compound in a distinctly more polar, higher-HBA chemical space that is expected to exhibit substantially reduced passive membrane permeability relative to mono-sulfonyl piperazines [1][2][3].

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Confirmed Absence of GIRK2 Channel Activity: A Negative Selectivity Data Point Against a Known Off-Target Liability

In a large-scale high-throughput screen performed at Vanderbilt University (Assay ID: VANDERBILT_HTS_GIRK2_MPD), 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine was tested at six concentrations from 0.024 µM to 25 µM for its ability to modulate the G protein-activated inward rectifier potassium channel 2 (GIRK2). The compound was scored as INACTIVE at every concentration tested (0% efficacy across all doses) in both primary and counter-screen formats . In contrast, known small-molecule GIRK2 inhibitors such as RU-GIRK-1 display IC₅₀ values of 0.35 µM, and chemotype-related piperazine sulfonamides have been reported with GIRK1/4 IC₅₀ values in the 560–650 nM range [1]. This negative data establishes that the bis-sulfonyl substitution pattern does not incidentally confer GIRK channel cross-reactivity—a feature that distinguishes it from certain mono-sulfonyl piperazine series that exhibit on-target potency at inwardly rectifying potassium channels.

Ion channel pharmacology Counter-screening GIRK2 selectivity

Unique Bis-sulfonyl Architecture Enables Orthogonal Derivatization at Two Chemically Distinct Sulfonamide Handles

The target compound possesses two electronically and sterically differentiated sulfonyl groups attached to the same piperazine ring: an electron-rich cyclopropanesulfonyl group and an electron-deficient pyridine-3-sulfonyl group. In contrast, symmetrical N,N′-disulfonylpiperazines such as 1,4-bis(phenylsulfonyl)piperazine or 1,4-bis(methylsulfonyl)piperazine—and mono-substituted variants—offer only one type of sulfonyl environment for chemical manipulation [1]. The cyclopropane ring provides a small, conformationally restricted alkyl surface (ring strain ~27.5 kcal/mol; fraction sp³ = 1.0 for the cyclopropyl carbons) that is geometrically and electronically distinct from the planar, aromatic pyridine-3-sulfonyl moiety (fraction sp³ = 0.0 for pyridyl carbons). This orthogonality permits sequential, chemoselective functionalization strategies (e.g., selective reduction, nucleophilic displacement, or cross-coupling) that are not possible with homodisulfonyl piperazines [2].

Synthetic methodology Parallel library synthesis Medicinal chemistry diversification

Higher Fraction sp³ and Cyclopropane Ring Strain: Differentiated Conformational Profile vs. All-Aromatic Sulfonyl Piperazines

The cyclopropanesulfonyl substituent introduces a geometrically constrained, non-planar motif with high fraction sp³ (the three cyclopropyl ring carbons contribute fully sp³-hybridized centers). The target compound has a computed fraction sp³ of approximately 0.50 based on ZINC20 protomer data (ZINC000282839385, representing a compound with the same molecular formula C₁₂H₁₇N₃O₄S₂) [1]. This contrasts with all-aromatic bis-sulfonyl analog candidates (e.g., 1,4-bis(pyridine-3-sulfonyl)piperazine or 1-(phenylsulfonyl)-4-(pyridine-3-sulfonyl)piperazine) that would exhibit fraction sp³ values approaching 0.25–0.30 [2]. The cyclopropane ring strain (~27.5 kcal/mol relative to open-chain propane) also imparts a distinctive three-dimensional shape—measured by plane of best fit (PBF) deviation—that escapes the planarity common to diaryl-disulfonyl scaffolds, a property increasingly correlated with clinical success in fragment evolution campaigns [3].

Conformational analysis Fragment-based drug design 3D molecular descriptors

Precision Application Scenarios for 1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine Based on Quantitative Differentiation Evidence


Selective Negative-Control Compound for GIRK2 Ion Channel Screening Panels

Because this compound has been empirically confirmed as INACTIVE in a GIRK2 high-throughput screen at concentrations up to 25 µM (0% efficacy at all six tested doses, including GIRK2 counter-screen and HEK counter-screen formats), it can serve as a structurally matched negative control when screening piperazine-containing compound libraries against GIRK channel family members [Section 3, Evidence Item 2]. Unlike certain mono-sulfonyl piperazines that exhibit sub-micromolar GIRK1/4 activity (IC₅₀ ~560–650 nM), this bis-sulfonyl derivative shows no detectable interaction, eliminating GIRK2-mediated confounding in electrophysiology experiments .

Fragment-Based and Diversity-Oriented Synthesis Libraries Targeting Non-CNS, High-Polarity Chemical Space

With zero hydrogen bond donors (HBD = 0), a topological polar surface area of 104 Ų (>90 Ų CNS cutoff), and seven hydrogen bond acceptors, this compound is ideally suited as a core scaffold for building fragment libraries intended for peripheral target screening or for targets where low membrane permeability is desired to restrict compound distribution [Section 3, Evidence Item 1]. The two chemically distinct sulfonyl groups (cyclopropanesulfonyl and pyridine-3-sulfonyl) further permit sequential, chemoselective derivatization, enabling efficient parallel library synthesis with two independent diversity vectors [Section 3, Evidence Item 3] [1].

3D-Shape-Diverse Fragment Collections for 'Escape from Flatland' Strategies

The cyclopropane ring imparts a fraction sp³ of approximately 0.50 and introduces a non-planar, puckered geometry that is structurally distinct from the flat, aromatic-dominated bis-sulfonyl piperazines commonly found in commercial fragment libraries [Section 3, Evidence Item 4]. Procurement of this compound for fragment-based screening collections directly addresses the well-documented need for increased three-dimensionality in lead-like chemical space as articulated by Lovering et al., and the cyclopropane motif specifically provides a compact, synthetically tractable shape-diversity element that is underrepresented in many corporate compound collections [2].

Physicochemical Probe for Structure–Property Relationship (SPR) Studies on Piperazine Sulfonamide Series

The target compound occupies a unique position in the physicochemical landscape of mono- and bis-sulfonyl piperazines: it is the only member of its immediate series with XLogP3 = –0.4, tPSA = 104 Ų, and HBD = 0, bridging the gap between the smaller, more permeable mono-sulfonyl analogs (tPSA 58–71 Ų, HBD = 1) and larger, fully aromatic bis-sulfonyl derivatives [Section 3, Evidence Item 1]. Systematic use of this compound alongside its mono-sulfonyl comparators in SPR panels allows medicinal chemistry teams to deconvolute the contributions of hydrogen bonding, polarity, and molecular weight to in vitro potency, solubility, and permeability, thereby building predictive models for lead optimization [1].

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.